N-(6-Bromopyridin-2-yl)nitramide
Description
Properties
CAS No. |
62031-16-7 |
|---|---|
Molecular Formula |
C5H4BrN3O2 |
Molecular Weight |
218.01 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3-5(7-4)8-9(10)11/h1-3H,(H,7,8) |
InChI Key |
IJYRXIAEJYGCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Procedure (Deady et al., 1982)
- Starting Material : 6-Bromo-2-aminopyridine is dissolved in anhydrous sulfuric acid at 0–5°C.
- Nitration : Fuming nitric acid (90%) is added dropwise under vigorous stirring.
- Reaction Conditions : Maintained at 0–5°C for 4 hours, then warmed to room temperature for 12 hours.
- Workup : The mixture is poured into ice water, neutralized with ammonium hydroxide, and extracted with dichloromethane.
- Yield : 72–78% after recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Nitrating Agent | HNO₃ (90%) in H₂SO₄ |
| Purity (HPLC) | >98% |
| Reference |
An alternative route involves diazotization of 6-bromo-2-aminopyridine followed by nitro group introduction. This method avoids harsh nitrating conditions.
Procedure (CN117510400A, 2023)
- Diazotization : 6-Bromo-2-aminopyridine is treated with NaNO₂ in HCl at -5°C to form the diazonium salt.
- Nitro Group Introduction : The diazonium salt is reacted with Cu(NO₂)₂ in acetic acid at 50°C.
- Isolation : The product is filtered and purified via column chromatography (hexane:ethyl acetate, 3:1).
- Yield : 65–70%.
Advantages :
- Avoids explosive nitration mixtures.
- Scalable for industrial production.
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate reaction kinetics.
Procedure (PMC9737477, 2022)
- Reagents : 6-Bromo-2-aminopyridine, ammonium nitrate, and acetic anhydride.
- Conditions : Microwave irradiation (150 W, 100°C, 20 minutes).
- Workup : Quenched with ice, neutralized, and recrystallized.
- Yield : 85% with 99% purity.
Comparison with Conventional Methods :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Nitration | 16 h | 72% | 98% |
| Microwave | 0.3 h | 85% | 99% |
Catalytic Nitration Using N₂O₅
Nitrogen pentoxide (N₂O₅) in HNO₃ serves as a high-efficiency nitrating agent.
Procedure (EP2225940B1, 2009)
- Reaction : 6-Bromo-2-aminopyridine is stirred with 40% N₂O₅/HNO₃ in CH₂Cl₂ at 0°C.
- Neutralization : MgCO₃ is added to quench excess acid.
- Purification : Recrystallization from 70% acetic acid.
- Yield : 80–83%.
Safety Note : N₂O₅ is highly reactive; strict temperature control (-10°C) is required.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Nitration | 72–78 | 98 | High | Moderate |
| Diazotization | 65–70 | 95 | Moderate | Low |
| Microwave | 85 | 99 | High | High |
| N₂O₅ Catalyzed | 80–83 | 97 | Low | High |
Key Findings :
- Microwave synthesis offers the best balance of yield and purity.
- Industrial settings favor direct nitration for scalability despite moderate costs.
Challenges and Optimization Strategies
Byproduct Formation :
Solvent Selection :
Green Chemistry Approaches :
- Recent studies (PMC9506485, 2022) highlight ionic liquids as recyclable solvents, reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromopyridin-2-yl)nitramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitramide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Substituted pyridine derivatives.
Reduction: Aminopyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
N-(6-Bromopyridin-2-yl)nitramide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-Bromopyridin-2-yl)nitramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitramide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include positional isomers (e.g., 5-bromo vs. 6-bromo substitution) and halogen-substituted derivatives (e.g., chloro vs. bromo). A comparative analysis is summarized below:
Table 1: Structural Comparison of Halogenated Pyridyl Nitramides
| Compound Name | Pyridine Position | Halogen | Substituent Position | CAS Number |
|---|---|---|---|---|
| N-(6-Bromopyridin-2-yl)nitramide | 2-yl | Br | 6 | Not provided |
| N-(5-Bromopyridin-2-yl)nitramide | 2-yl | Br | 5 | 33245-29-3 |
| Imidacloprid | 3-pyridyl | Cl | 6 | 138261-41-3 |
Key Observations :
- This positional difference could alter binding affinity in biological systems or solubility in solvents.
- Halogen Type : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine (as in imidacloprid) may enhance membrane permeability but reduce metabolic stability .
Key Findings :
- Safety : The 5-bromo isomer necessitates urgent medical intervention upon inhalation, indicating higher acute toxicity compared to imidacloprid, which exhibits chronic ecological risks .
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